Enantiomeric Identity Verification via Optical Rotation: S-Enantiomer vs. R-Enantiomer
The (S)-enantiomer is definitively distinguished from its (R)-counterpart by its specific optical rotation value. The target compound exhibits [α]D25 = -50.5° ± 2° (c=1, MeOH) . In contrast, the (R)-enantiomer (CAS 479064-93-2) displays [α]D25 = +49° ± 2° (c=1, MeOH) . This near-equal magnitude with opposite sign confirms the availability of both pure enantiomers and provides a quantitative, orthogonal method for verifying stereochemical identity upon receipt.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D25 = -50.5° ± 2° (c=1, MeOH) |
| Comparator Or Baseline | (R)-enantiomer, CAS 479064-93-2: [α]D25 = +49° ± 2° (c=1, MeOH) |
| Quantified Difference | Absolute value approximately equal; sign opposite |
| Conditions | c=1 in methanol at 25°C |
Why This Matters
Procurement of the correct enantiomer is critical for stereocontrolled synthesis; the optical rotation specification serves as a verifiable, quantitative check to prevent mis-shipment of the wrong enantiomer.
